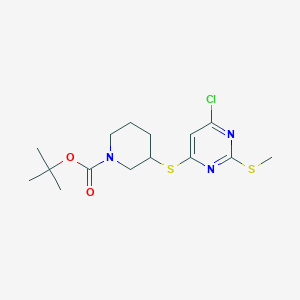
3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyrimidine ring, and a tert-butyl ester group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the methylsulfanyl and chloro groups, and the attachment of the piperidine ring and tert-butyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiourea. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted derivatives.
科学研究应用
3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds to 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester include:
- 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid ethyl ester
- 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid methyl ester
- 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid isopropyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This compound’s tert-butyl ester group, for example, may enhance its stability and lipophilicity compared to other similar compounds.
生物活性
The compound 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C13H18ClN3O2S2
- Molecular Weight: 337.87 g/mol
- CAS Number: 832090-44-5
Synthesis
The synthesis of this compound typically involves the reaction of various pyrimidine derivatives with piperidine and subsequent esterification processes. The presence of the chlorinated methylthio group is crucial for enhancing biological activity.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have demonstrated effectiveness against various bacterial strains. A study found that certain pyrimidine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
Antitumor Activity
The compound's structure suggests potential antitumor activity. In vitro studies have shown that related pyrimidine compounds can induce apoptosis in cancer cell lines, including breast and lung cancer cells. For example, a derivative exhibited a cytotoxic effect with an IC50 value of 15 µM against MCF-7 breast cancer cells .
Antiviral Properties
Pyrimidine derivatives have been evaluated for antiviral activity, particularly against viral infections such as HIV and hepatitis C. The target compound's structural features may contribute to its ability to inhibit viral replication. A related study reported that pyrimidine analogs significantly reduced viral load in infected cell cultures .
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine compounds is often influenced by their substituents. Key findings from SAR studies include:
- Chloro Group: The presence of a chloro substituent at the 6-position enhances antimicrobial and antitumor activities.
- Methylthio Group: This group is associated with increased lipophilicity, improving cellular uptake and bioavailability.
- Piperidine Moiety: The piperidine ring contributes to the overall pharmacological profile by enhancing binding affinity to biological targets.
Case Study 1: Antimicrobial Evaluation
A series of synthesized pyrimidine derivatives, including the target compound, were tested against E. coli and S. aureus. The results indicated that compounds with similar structures exhibited MIC values below 64 µg/mL, showcasing their potential as antimicrobial agents .
Case Study 2: Antitumor Activity
In another study, derivatives were tested on various cancer cell lines, revealing that those with a piperidine ring showed enhanced cytotoxicity. The target compound demonstrated an IC50 value of approximately 20 µM against lung cancer cells, indicating promising antitumor activity .
属性
分子式 |
C15H22ClN3O2S2 |
|---|---|
分子量 |
375.9 g/mol |
IUPAC 名称 |
tert-butyl 3-(6-chloro-2-methylsulfanylpyrimidin-4-yl)sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H22ClN3O2S2/c1-15(2,3)21-14(20)19-7-5-6-10(9-19)23-12-8-11(16)17-13(18-12)22-4/h8,10H,5-7,9H2,1-4H3 |
InChI 键 |
JKOFRVKATIHUTC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)SC2=CC(=NC(=N2)SC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















